1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea
Description
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is a heterocyclic compound featuring a cyclopenta[b]pyridine core fused with a phenylurea substituent. The cyclopenta[b]pyridine scaffold is a bicyclic structure comprising a five-membered cyclopentane ring fused to a pyridine ring, offering rigidity and electronic diversity.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C15H15N3O/c19-15(17-12-6-2-1-3-7-12)18-13-9-11-5-4-8-14(11)16-10-13/h1-3,6-7,9-10H,4-5,8H2,(H2,17,18,19) |
InChI Key |
BPPANNOCPFWAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea typically involves multicomponent reactions and cyclocondensation processes. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination reactions . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can introduce various functional groups onto the phenylurea moiety .
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, binding to their active sites and preventing substrate access. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
CAPD Derivatives (6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles)
Key Features :
- Substituent: Cyano (-CN) group at position 3.
- Synthesis: Prepared via Knoevenagel condensation and cyclization, yielding derivatives like CAPD-1 to CAPD-4 with electron-donating groups (e.g., pyridine, methoxy phenyl) .
- Applications : Demonstrated 97.7% corrosion inhibition efficiency for CAPD-1 in 1.0 M H2SO4 via mixed-type inhibition (physical and chemical adsorption on carbon steel surfaces) .
- Mechanism : Adsorption follows the Langmuir isotherm, supported by DFT and Monte Carlo simulations linking efficiency to molecular electron density and surface interactions .

Comparison with Target Compound: Replacing the cyano group with phenylurea introduces a hydrogen-bond donor/acceptor system, likely altering adsorption kinetics. The urea moiety may enhance binding to polar surfaces or biological targets but reduce electron-withdrawing effects critical for corrosion inhibition .
1-(6,7-Dihydro-5H-cyclopenta[c]pyridin-3-yl)-2,2-dimethylpropan-1-one
Key Features :
- Substituent : Ketone (-CO-) group at position 3.
- Structure : Cyclopenta[c]pyridine isomer (pyridine fused at position [c] vs. [b]), altering ring strain and electronic distribution.
- Synthesis : Prepared via Friedel-Crafts acylation, with characterization by IR (C=O stretch at 1679 cm<sup>−1</sup>) and NMR .
The [c] fusion may confer distinct steric or electronic properties compared to the [b] isomer in the target compound .
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine
Key Features :
- Substituent: Nitro (-NO2) group at position 3.
Comparison with Target Compound :
The nitro group’s strong electron-withdrawing nature contrasts with the urea’s mixed electronic effects. This may render the nitro derivative more reactive in electrophilic systems but less effective in adsorption-based applications .
Functional Group and Application Comparison
Theoretical and Experimental Insights
- DFT Studies: CAPD derivatives show high electron density at the pyridine and cyano groups, correlating with adsorption efficiency. The urea group in the target compound may shift electron density to the urea oxygen and nitrogen, altering interaction sites .
- Adsorption Behavior : Urea’s hydrogen-bonding capacity may favor chemical adsorption over physical adsorption, differing from CAPD’s mixed mechanism .
Biological Activity
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is a synthetic compound characterized by its unique bicyclic structure derived from cyclopenta[b]pyridine. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.32 g/mol
- Functional Groups : Urea and cyclopenta[b]pyridine moiety
The urea functional group is crucial for the compound's biological activity, influencing its interactions with biological targets.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to serine hydrolases. Its binding affinity to these enzymes modulates their activity, which can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
- Receptor Modulation : The unique structure allows for interaction with specific receptors, potentially influencing signaling pathways involved in inflammation and cancer progression.
Pharmacological Applications
The biological activity of this compound suggests several pharmacological applications:
- Anti-inflammatory Agents : Due to its ability to modulate enzyme activity associated with inflammatory pathways.
- Anticancer Treatments : The inhibition of specific enzymes may contribute to reduced tumor growth and metastasis in various cancer types.
Case Studies and Experimental Data
- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For example, it showed IC50 values in the low micromolar range against human colon cancer cells, indicating potent anticancer properties .
- Structure–Activity Relationship (SAR) : Analysis of related compounds has provided insights into how modifications to the cyclopenta[b]pyridine structure can enhance or diminish biological activity. For instance, substituents on the phenyl ring were found to influence binding affinity and selectivity towards target enzymes .
Comparative Analysis of Related Compounds
A comparative analysis of similar compounds can highlight the unique biological properties of this compound:
| Compound Name | Molecular Weight | Key Activity |
|---|---|---|
| This compound | 283.32 g/mol | Enzyme inhibitor; anticancer |
| 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea | 285.32 g/mol | Enzyme inhibitor; anti-inflammatory |
| 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea | 267.33 g/mol | Anticancer; receptor modulator |
This table illustrates how variations in substituents can lead to differences in biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

